

Application Note: Quantitative Determination of Abivertinib in Human Plasma by LC-MS/MS

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Compound of Interest		
Compound Name:	Abierixin	
Cat. No.:	B15561198	Get Quote

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Abivertinib, a selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, in human plasma. The protocol details a straightforward solid-phase extraction (SPE) procedure for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This method demonstrates excellent accuracy, precision, and linearity over a clinically relevant concentration range, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Abivertinib is an irreversible EGFR tyrosine kinase inhibitor that has shown promise in the treatment of certain cancers. To support its clinical development and ensure patient safety, a reliable and validated bioanalytical method for its quantification in biological matrices is essential. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for the analysis of small molecule drugs like Abivertinib in complex biological fluids such as plasma. This document provides a detailed protocol for the determination of Abivertinib and its major metabolites, M7 and MII-6, in human plasma.

Experimental



Sample Preparation

A solid-phase extraction (SPE) method is employed for the extraction of Abivertinib and its metabolites from human plasma.

Protocol:

- Condition an appropriate SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
- Load 200 μL of human plasma sample onto the conditioned SPE cartridge.
- Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
- Elute the analytes with 1 mL of methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase A and B mixture (specific ratio depends on the initial gradient conditions) for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed using a reversed-phase C18 column.

LC Conditions:



Parameter	Value
Column	Aquity UPLC BEH C18 (1.7 μm, 2.1 x 50 mm)[1]
Mobile Phase A	10 mM ammonium acetate with 0.1% formic acid in water[1]
Mobile Phase B	Methanol-acetonitrile (2:8, v/v) with 0.1% formic acid[1]
Flow Rate	0.4 mL/min
Injection Volume	5 μL
Column Temperature	40°C

| Gradient | A suitable gradient is run to separate the analytes from matrix components. |

Mass Spectrometry

The analytes are detected using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

MS/MS Parameters:

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive[1]
Scan Type	Multiple Reaction Monitoring (MRM)

| MRM Transitions | See Table 1 |

Table 1: MRM Transitions for Abivertinib Metabolites



Analyte	Precursor Ion (m/z)	Product Ion (m/z)
M7	490.2	405.1[1]
MII-6	476.2	391.1[1]

Method Validation

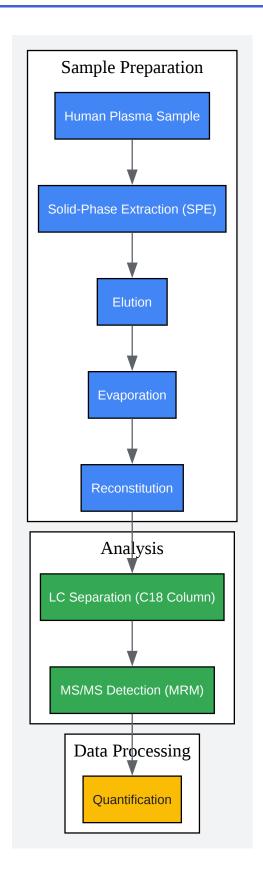
The method was validated for linearity, precision, accuracy, recovery, and matrix effect.

Table 2: Quantitative Performance of the LC-MS/MS Method for Abivertinib Metabolites

Parameter	M7	MII-6
Linearity Range	0.5 - 500 ng/mL[1]	0.5 - 500 ng/mL[1]
Precision (RSD%)	< 15%	< 15%
Accuracy (% Bias)	Within ±15%	Within ±15%
Recovery	High	High[1]
Matrix Effect	Mild[1]	Mild[1]

Diagrams

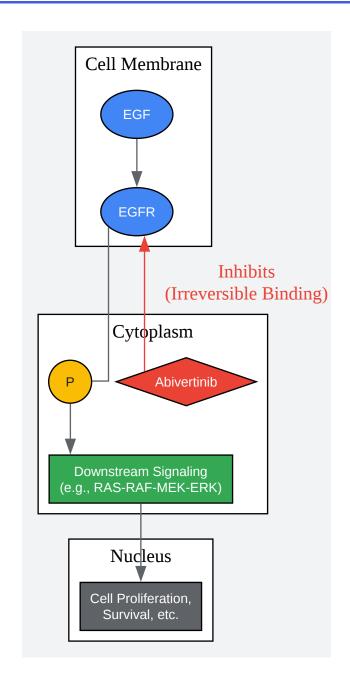




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Caption: Experimental workflow for the LC-MS/MS analysis of Abivertinib.





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Caption: Simplified signaling pathway of an EGFR inhibitor like Abivertinib.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantitative determination of Abivertinib and its metabolites in human plasma. The sample preparation is straightforward, and the analytical run time is short, making it well-suited



for supporting clinical trials and pharmacokinetic research. The method's performance meets the stringent requirements for bioanalytical method validation.

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References

- 1. Development of an LC-MS/MS method for quantifying two main metabolites of abivertinib in human plasma PubMed [pubmed.ncbi.nlm.nih.gov]
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